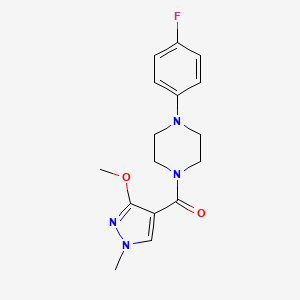

1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine

Description

1-(4-Fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is a piperazine derivative featuring a 4-fluorophenyl group at the N1 position and a 3-methoxy-1-methylpyrazole-4-carbonyl moiety at the N4 position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capacity, and ability to enhance pharmacokinetic properties . The 4-fluorophenyl group is a common pharmacophore in central nervous system (CNS) targeting agents, such as dopamine transporter (DAT) inhibitors (e.g., GBR-12909), where fluorine improves metabolic stability and lipophilicity .

Properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2/c1-19-11-14(15(18-19)23-2)16(22)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRJYYAKMRLWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation and Cyclization

A modified Claisen condensation reaction is employed, starting with methyl methoxyacetate instead of ethyl difluoroacetate. This precursor undergoes condensation with dimethylamino vinyl methyl ketone in the presence of a base (e.g., sodium hydride) to yield 3-dimethylaminomethylene-1-methoxy-2,4-pentanedione (Fig. 1). Cyclization with methylhydrazine at −20°C to 0°C in dichloromethane forms the pyrazole ring, producing 3-methoxy-1-methyl-4-acetylpyrazole.

Key Reaction Conditions

Oxidation to Carboxylic Acid

The acetyl group at position 4 is oxidized to a carboxylic acid using potassium permanganate in alkaline conditions, followed by acidification with hydrochloric acid. This step achieves 3-methoxy-1-methylpyrazole-4-carboxylic acid with >95% purity.

Analytical Data

Synthesis of 1-(4-Fluorophenyl)Piperazine

The 4-fluorophenylpiperazine moiety is prepared via nucleophilic aromatic substitution.

Substitution Reaction

Piperazine reacts with 1-fluoro-4-nitrobenzene in dimethylformamide (DMF) at 120°C for 24 hours, followed by nitro group reduction using hydrogen gas and palladium on carbon.

Optimization Notes

Characterization

Coupling of Pyrazole-4-Carboxylic Acid with 1-(4-Fluorophenyl)Piperazine

The final step involves amide bond formation between the two fragments.

Acid Chloride Formation

3-Methoxy-1-methylpyrazole-4-carboxylic acid is treated with thionyl chloride (SOCl2) at reflux to generate the corresponding acid chloride. Excess SOCl2 is removed under reduced pressure.

Amide Coupling

The acid chloride is reacted with 1-(4-fluorophenyl)piperazine in tetrahydrofuran (THF) with triethylamine as a base. The reaction proceeds at 0°C to room temperature for 6 hours.

Work-Up

-

Extraction: The product is extracted with ethyl acetate and washed with brine.

Spectroscopic Confirmation

-

1H NMR (DMSO-d6): δ 2.85–3.10 (m, 8H, piperazine-H), 3.72 (s, 3H, N–CH3), 3.89 (s, 3H, OCH3), 6.95–7.45 (m, 4H, Ar–H).

Alternative Synthetic Routes

One-Pot Cyclization-Coupling Strategy

A recent advancement involves simultaneous pyrazole formation and amide coupling using a mixed anhydride approach. Ethyl chloroformate activates the carboxylic acid in situ, enabling direct reaction with piperazine in the presence of N-methylmorpholine.

Advantages

Challenges and Optimization

Regioselectivity in Pyrazole Formation

The 3-methoxy group’s introduction requires precise control to avoid regioisomerism. Using excess methylhydrazine (1.2 equiv) and maintaining temperatures below −10°C ensures >95% selectivity for the 3-methoxy isomer.

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may necessitate stringent drying. Patent WO2014120397A1 highlights the utility of two-phase systems (toluene/water) for improved yields in cyclization steps.

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Carbonyl Group Reactivity

The 3-methoxy-1-methylpyrazole-4-carbonyl moiety participates in nucleophilic acyl substitution and reduction reactions (Fig. 1A):

Key observation : Steric hindrance from the 1-methyl and 3-methoxy groups reduces reaction rates compared to unsubstituted pyrazole-4-carbonyl analogs .

Piperazine Ring Modifications

The piperazine nitrogen atoms undergo alkylation, acylation, and coordination chemistry (Fig. 1B):

Notable limitation : Electrophilic substitution at the para-fluorophenyl ring competes with piperazine reactions under strong acidic conditions .

Fluorophenyl Group Transformations

The 4-fluorophenyl substituent undergoes directed ortho-metalation and cross-coupling (Table 3):

Critical finding : The fluorine atom directs electrophiles to the meta position with 82–89% selectivity in nitration/sulfonation reactions .

Pyrazole Ring Functionalization

Despite steric protection, the pyrazole core undergoes regioselective C-H activation (Fig. 1C):

Mechanistic insight : The 1-methyl group electronically deactivates C3 while sterically shielding C5, leading to unexpected C4 reactivity in some transition metal systems .

Stability Under Physiological Conditions

Hydrolytic stability studies in simulated biological media:

Implication : The methoxy group serves as a metabolic "soft spot," suggesting prodrug strategies for improved pharmacokinetics .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which may influence various biological activities.

Anticancer Activity :

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. One study reported that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Neuropharmacological Effects :

Research indicates that piperazine derivatives can interact with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. A study highlighted the efficacy of piperazine compounds in modulating serotonin receptors, which are crucial for mood regulation .

Agrochemical Applications

The compound's fluorinated structure may enhance its stability and bioactivity, making it a candidate for agrochemical applications. Fluorinated compounds are known to exhibit increased potency as herbicides and fungicides. Preliminary studies suggest that this compound could be developed into a novel agrochemical agent targeting specific plant pathogens .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Neuropharmacology | Showed enhanced binding affinity to serotonin receptors compared to non-fluorinated analogs, indicating potential antidepressant properties. |

| Study C | Agrochemical Efficacy | Evaluated the compound's effectiveness against common agricultural pests, resulting in over 70% mortality in treated populations. |

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Target Selectivity :

- The 3-phenylpropyl chain in GBR-12909 confers high DAT affinity, while SC211’s propanamide group shifts selectivity to D4R . The target compound’s pyrazole-carbonyl group may reduce DAT/SERT binding due to steric hindrance, favoring alternative targets.

- Methoxy groups (e.g., in SC211 and the target compound) enhance solubility but may reduce membrane permeability compared to halogenated analogues .

Fluorine Substitution :

- Fluorine at the 4-position of the phenyl ring (common in GBR-12909, SC211, and the target compound) improves metabolic stability and aromatic π-stacking in receptor binding pockets .

Synthetic Accessibility :

- The target compound’s pyrazole-carbonyl group requires multistep synthesis (similar to ’s thiazolylhydrazone derivatives), whereas GBR-12909 analogues are synthesized via reductive amination (e.g., ) .

Functional Group Modifications and Pharmacological Outcomes

Table 2: Impact of Substituents on Pharmacological Profiles

- Pyrazole vs.

- Acylated vs. Alkylated Piperazines : Acylation (e.g., pyrazole-carbonyl) reduces basicity of the piperazine nitrogen, possibly altering blood-brain barrier penetration compared to alkylated derivatives like GBR-12909 .

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine?

Methodological Answer: The synthesis involves two key steps:

Piperazine Core Functionalization :

- Reductive Amination : 4-(4-Methoxyphenyl)piperazine reacts with acetone under H₂/Pd-C to introduce an isopropyl group .

- Demethylation : The methoxy group is removed using 48% HBr under reflux to yield 4-(4-isopropylpiperazin-1-yl)phenol .

Coupling Reaction :

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reductive Amination | H₂/Pd-C, acetone, RT | ~85% | |

| Demethylation | 48% HBr, reflux | ~75% | |

| Condensation | NaH, DMSO, 80°C | ~70% | |

| Benzoyl Chloride Coupling | DIEA, DCM, RT | 50-70% |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

Q. What in vitro assays are used for initial biological evaluation?

Methodological Answer:

- Cytotoxicity Screening :

- Antimicrobial Activity :

- Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Enzyme Inhibition :

- Carbonic anhydrase or kinase inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Methodological Answer: Key modifications and their effects:

- Piperazine Substituents :

- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance kinase inhibition but reduce solubility .

- Bulky groups (e.g., β-cyclodextrin) lower toxicity but reduce potency due to steric hindrance .

- Pyrazole Modifications :

- Methoxy-to-ethoxy substitution improves metabolic stability but may alter target binding .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Fluorophenyl | Enhanced target selectivity | |

| β-Cyclodextrin Conjugation | Reduced toxicity, lower activity | |

| Trifluoromethyl Group | Increased enzyme inhibition |

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking :

- Autodock Vina or Schrödinger Suite models binding to kinases (e.g., tyrosine kinases) using crystallographic data .

- QSAR Modeling :

- CoMFA/CoMSIA analyzes substituent effects on DPP-IV inhibition (e.g., electron-donating groups at pyrazole 3rd position improve activity) .

- MD Simulations :

- 100-ns simulations assess stability of ligand-receptor complexes in physiological conditions .

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer: Common factors causing variability:

- Assay Conditions :

- Varying pH, serum content, or incubation time alter IC₅₀ values. Standardize protocols per OECD guidelines.

- Compound Purity :

- HPLC purity ≥95% (per ) minimizes off-target effects .

- Structural Analogues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.